N-Propyl-N-nitrosourethane
Overview
Description
N-Propyl-N-nitrosourethane: is an organic compound with the molecular formula C₆H₁₂N₂O₃. It belongs to the class of nitrosoureas, which are known for their applications in various fields, including medicine and industry. This compound is characterized by the presence of a nitroso group (-NO) attached to a urethane moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propyl-N-nitrosourethane can be synthesized through the reaction of N-propylurea with nitrous acid. The reaction typically involves the following steps:
Preparation of N-propylurea: This can be achieved by reacting propylamine with urea under controlled conditions.
Nitrosation: The N-propylurea is then treated with nitrous acid, which is usually generated in situ by reacting sodium nitrite with a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-Propyl-N-nitrosourethane undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The urethane moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urethanes.
Scientific Research Applications
Chemistry: N-Propyl-N-nitrosourethane is used as a reagent in organic synthesis, particularly in the preparation of other nitrosourea compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound for understanding the mechanisms of nitrosourea-induced DNA damage and repair.
Industry: In the industrial sector, this compound is used in the production of certain polymers and resins. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Propyl-N-nitrosourethane involves the formation of reactive intermediates that can interact with biological macromolecules. The nitroso group can generate reactive nitrogen species, which can cause DNA alkylation and cross-linking. This leads to disruptions in DNA replication and transcription, ultimately resulting in cytotoxicity and mutagenesis.
Comparison with Similar Compounds
- N-Methyl-N-nitrosourea
- N-Ethyl-N-nitrosourea
- N-Butyl-N-nitrosourea
Comparison: N-Propyl-N-nitrosourethane is unique among nitrosoureas due to its specific alkyl chain length, which influences its reactivity and biological activity. Compared to N-Methyl-N-nitrosourea and N-Ethyl-N-nitrosourea, this compound has a longer alkyl chain, which can affect its solubility and interaction with biological targets. N-Butyl-N-nitrosourea, on the other hand, has a longer chain than this compound, which may result in different pharmacokinetic properties.
Properties
IUPAC Name |
ethyl N-nitroso-N-propylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3-5-8(7-10)6(9)11-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRIHMGMOJCEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)OCC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173712 | |
Record name | N-Propyl-N-nitrosourethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19935-86-5 | |
Record name | N-Propyl-N-nitrosourethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019935865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Propyl-N-nitrosourethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PROPYL-N-NITROSOURETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM74LF8EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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